Remibrutinib (LOU064) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. It is classified as a next-generation BTK inhibitor and plays a significant role in scientific research, particularly in the study of autoimmune and inflammatory diseases []. Remibrutinib is distinct from first-generation BTK inhibitors due to its enhanced selectivity for BTK, which is achieved through binding to an inactive conformation of the enzyme []. This characteristic distinguishes it from other covalent BTK inhibitors that exhibit suboptimal kinase selectivity and are primarily used in oncology [].
Remibrutinib, also known as LOU064, is a highly selective and potent covalent inhibitor of Bruton’s tyrosine kinase (BTK). It is primarily investigated for its therapeutic potential in treating B-cell malignancies and autoimmune diseases due to its ability to inhibit BTK-dependent signaling pathways. This compound has shown promise in preclinical and clinical studies, demonstrating effective inhibition of B-cell receptor signaling, which is crucial in various immune responses.
Remibrutinib was developed as part of a broader effort to create targeted therapies for conditions such as multiple sclerosis and other autoimmune disorders. It belongs to the class of small-molecule inhibitors that specifically target BTK, a non-receptor tyrosine kinase involved in B-cell development and function. The compound is classified under covalent inhibitors due to its irreversible binding mechanism with the BTK enzyme.
The synthesis of Remibrutinib involves several key steps that utilize various chemical reactions. A comprehensive synthetic route includes:
The molecular structure of Remibrutinib can be described as follows:
The precise arrangement of atoms within the molecule allows for effective interaction with the active site of BTK, facilitating its role as an inhibitor .
Key chemical reactions involved in the synthesis of Remibrutinib include:
Each reaction step is optimized for yield and efficiency, utilizing catalysts and specific reaction conditions to achieve desired outcomes .
Remibrutinib functions by covalently binding to cysteine residue C481 in the BTK enzyme. This irreversible binding inhibits BTK activity, leading to reduced signaling through pathways critical for B-cell activation and proliferation. The mechanism involves:
This mechanism underlies its therapeutic potential in treating diseases characterized by dysregulated B-cell activity .
Key physical and chemical properties of Remibrutinib include:
These properties are crucial for determining the appropriate formulation strategies for clinical applications .
Remibrutinib has several scientific applications:
The ongoing research into Remibrutinib's efficacy and safety profiles continues to expand its potential applications in both therapeutic and diagnostic domains.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2